molecular formula C11H23ClN2O2 B566705 (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1217446-30-4

(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

Cat. No. B566705
CAS RN: 1217446-30-4
M. Wt: 250.767
InChI Key: NEAANDQXILMETG-FVGYRXGTSA-N
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Description

(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride, also known as Boc-EE, is a chemical compound that has been widely used in scientific research applications. It is a derivative of piperazine and is commonly used as a protecting group for amino acids during peptide synthesis. Boc-EE has also been studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride in cancer cells is not fully understood. However, research has shown that (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride can induce apoptosis by activating the caspase-3 pathway. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has also been shown to inhibit cell proliferation by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has been shown to have low toxicity and is well-tolerated by cells. It has been shown to have minimal effects on normal cells, while inducing apoptosis in cancer cells. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is its ability to selectively protect specific amino acids during peptide synthesis. This allows for the synthesis of complex peptides with high yields. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride also has potential therapeutic applications in cancer treatment. However, one limitation of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is its low solubility in some solvents, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride. One area of research is the development of more efficient and selective methods for the synthesis of peptides using (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride as a protecting group. Another area of research is the further investigation of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride's potential therapeutic applications in cancer treatment. Research could also focus on the development of new derivatives of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride with improved solubility and selectivity.

Synthesis Methods

The synthesis of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride involves the reaction of tert-butyl 3-ethylpiperazine-1-carboxylate with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has been extensively studied for its use in peptide synthesis. It is commonly used as a protecting group for amino acids, which allows for the selective deprotection of specific amino acids during peptide synthesis. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has also been studied for its potential therapeutic applications in cancer treatment. Research has shown that (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

tert-butyl (3S)-3-ethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAANDQXILMETG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662482
Record name tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

CAS RN

1217446-30-4
Record name tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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